Phthalic-13C6 anhydride
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Overview
Description
Phthalic-13C6 anhydride is a labeled compound where the six carbon atoms in the phthalic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 anhydride can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by the catalytic oxidation of the resulting phthalic acid. The reaction typically involves the use of vanadium pentoxide (V2O5) as a catalyst at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic oxidation of ortho-xylene or naphthalene in the presence of a vanadium pentoxide catalyst. The process involves high temperatures and controlled conditions to ensure the efficient conversion of the starting materials to the desired anhydride .
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic-13C6 acid.
Alcoholysis: Reacts with alcohols to form esters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water at elevated temperatures.
Alcoholysis: Requires alcohols and often an acid catalyst.
Ammonolysis: Involves ammonia gas and elevated temperatures.
Major Products
Hydrolysis: Produces phthalic-13C6 acid.
Alcoholysis: Forms esters such as dibutyl phthalate.
Ammonolysis: Results in the formation of phthalimide.
Scientific Research Applications
Phthalic-13C6 anhydride is widely used in various scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biological processes involving phthalic acid derivatives.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of plasticizers, resins, and dyes.
Mechanism of Action
The primary mechanism of action of phthalic-13C6 anhydride involves its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic-13C6 acid. This acid and its derivatives exhibit various biological effects, including antioxidant and anti-inflammatory properties . The compound modulates lipid mediator release and cytokine formation, which contributes to its sensitizing effects on the respiratory tract .
Comparison with Similar Compounds
Phthalic-13C6 anhydride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic anhydride: The non-labeled version used in similar industrial applications.
Phthalic-13C6 acid: The hydrolyzed form of this compound.
Phthalic anhydride-d4: Another isotopically labeled version with deuterium atoms.
This compound’s uniqueness lies in its carbon-13 labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-labeled counterparts .
Properties
Molecular Formula |
C8H4O3 |
---|---|
Molecular Weight |
154.07 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LGRFSURHDFAFJT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
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